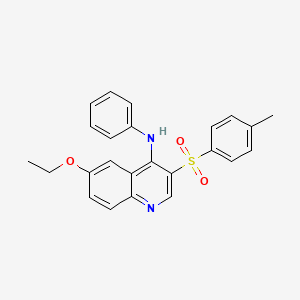

6-ethoxy-N-phenyl-3-tosylquinolin-4-amine

Description

Properties

IUPAC Name |

6-ethoxy-3-(4-methylphenyl)sulfonyl-N-phenylquinolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S/c1-3-29-19-11-14-22-21(15-19)24(26-18-7-5-4-6-8-18)23(16-25-22)30(27,28)20-12-9-17(2)10-13-20/h4-16H,3H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECZUQVFVHESNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-phenyl-3-tosylquinolin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the quinoline derivative with p-toluenesulfonyl chloride in the presence of a base such as pyridine.

Ethoxylation: The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a strong base like sodium hydride.

Phenylation: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-phenyl-3-tosylquinolin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitro groups to amines.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy or tosyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

Reduction: Hydrogen gas, palladium on carbon, ethanol.

Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Reactions

6-Ethoxy-N-phenyl-3-tosylquinolin-4-amine can undergo various chemical transformations, making it a versatile building block in organic synthesis:

- Oxidation : The compound can be oxidized using potassium permanganate or chromium trioxide to yield quinoline N-oxides.

- Reduction : It can be reduced using hydrogen gas in the presence of a palladium catalyst to convert nitro groups into amines.

- Substitution : Nucleophilic substitution reactions at the ethoxy or tosyl groups are feasible using reagents like sodium methoxide or potassium tert-butoxide.

The following table summarizes the major reactions and products associated with this compound:

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Quinoline N-oxides |

| Reduction | Hydrogen gas, Pd/C | Aminoquinoline derivatives |

| Substitution | Sodium methoxide, DMSO | Various substituted quinolines |

Chemistry

This compound serves as a crucial building block for synthesizing more complex quinoline derivatives. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with enhanced properties .

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies suggest that this compound exhibits significant antimicrobial activity. Its mechanism may involve interference with microbial cell wall synthesis, making it a candidate for developing new antibiotics .

- Anticancer Activity : Research indicates that this compound can inhibit cell proliferation by targeting specific enzymes involved in cancer progression. It has shown promise in various cancer cell lines, including HeLa and HT-29 cells .

- Anti-inflammatory Effects : Preliminary studies have suggested that it may possess anti-inflammatory properties, potentially useful in treating conditions characterized by inflammation .

Medical Applications

The therapeutic potential of this compound is under exploration in various medical fields:

- Antimicrobial Agents : Its ability to combat bacterial infections positions it as a candidate for developing new antibiotics.

- Cancer Therapeutics : Given its anticancer properties, this compound could lead to the development of targeted cancer therapies.

- Anti-inflammatory Drugs : Further research may uncover its utility in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

- Antimicrobial Study : A study demonstrated that derivatives of this compound inhibited the growth of several bacterial strains, suggesting its potential as a new class of antibiotics .

- Cancer Cell Line Testing : In vitro tests showed that this compound significantly reduced viability in HeLa and HT-29 cancer cells, indicating its potential as an anticancer agent .

- Mechanistic Insights : Research into its mechanism revealed that it interacts with DNA and enzymes, affecting cellular processes related to proliferation and apoptosis .

Mechanism of Action

The mechanism of action of 6-ethoxy-N-phenyl-3-tosylquinolin-4-amine involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can bind to DNA, enzymes, and receptors, affecting their function.

Pathways Involved: It can inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. It may also interfere with microbial cell wall synthesis, contributing to its antimicrobial properties.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups: The 3-tosyl group in the target compound contrasts with the 3-nitro group in NQ13. 6-Substituents: Ethoxy (target) vs. benzyloxy (NQ15) or methoxy () groups influence lipophilicity and steric bulk. Ethoxy may balance solubility and membrane permeability better than benzyloxy . N-Substituents: N-Phenyl (target) vs. N-(4-methoxybenzyl) () alters aromatic interactions. The phenyl group provides rigidity, while benzyl groups introduce flexibility .

Physicochemical and Pharmacological Implications

- Lipophilicity : Ethoxy and benzyloxy groups increase logP compared to methoxy or halogens (e.g., Br, CF3). This affects bioavailability and blood-brain barrier penetration .

- Electronic Effects: Tosyl and nitro groups (strong electron-withdrawing) vs. trifluoromethyl (moderate electron-withdrawing) modulate electron density on the quinoline core, impacting reactivity and binding to biological targets like kinases .

- Biological Activity: While direct data are lacking, analogs such as NQ15 (3-nitroquinoline) are studied for pharmacological properties, including antimicrobial and anticancer activity. The target compound’s tosyl group may confer unique selectivity in enzyme inhibition .

Structural Diversity and Chemical Space

- Heterocyclic Variations: Quinazoline derivatives () differ in ring structure but share similar substitution patterns (e.g., tosyl, methoxy). These analogs highlight the importance of the quinoline core for planar aromatic interactions in drug design .

- Halogenation : Bromo () and fluoro () substituents improve metabolic stability and binding affinity via halogen bonding. The absence of halogens in the target compound may reduce toxicity risks .

Biological Activity

6-Ethoxy-N-phenyl-3-tosylquinolin-4-amine is a synthetic compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{20}H_{22}N_{2}O_{3}S, with a molecular weight of approximately 366.47 g/mol. Its structure features a quinoline core, an ethoxy group, a tosyl group, and a phenyl group, contributing to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C_{20}H_{22}N_{2}O_{3}S |

| Molecular Weight | 366.47 g/mol |

| Functional Groups | Amine, Tosyl, Ethoxy |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

1. Antimicrobial Activity:

- The compound exhibits potential antimicrobial properties by interfering with microbial cell wall synthesis. It has been investigated for its effectiveness against various bacterial strains.

2. Anticancer Activity:

- Research indicates that this compound may inhibit enzymes involved in cell proliferation, thereby exerting anticancer effects. It has shown promise in preliminary studies targeting cancer cell lines.

3. Anti-inflammatory Effects:

- The presence of the tosyl group enhances the compound's reactivity and solubility, which may contribute to its anti-inflammatory properties through modulation of inflammatory pathways.

Antimicrobial Studies

A study conducted on various quinoline derivatives, including this compound, assessed their antimicrobial activity through zone inhibition tests. The results indicated varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria. However, specific data on the efficacy of this compound alone remains limited .

Anticancer Activity

In vitro assays have demonstrated that this compound exhibits significant antiproliferative activity against certain cancer cell lines. The compound's IC50 values suggest it may be comparable to existing chemotherapeutic agents in terms of potency . Further studies are required to elucidate the precise mechanisms by which it induces apoptosis in cancer cells.

Case Studies

A recent case study highlighted the synthesis and characterization of this compound alongside its evaluation for biological activity. The study reported successful synthesis via multi-step organic reactions and characterized the compound using NMR spectroscopy. Preliminary biological assays indicated promising results for both antimicrobial and anticancer activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.